An In-depth Technical Guide to 3-chloro-4-ethynylbenzonitrile: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-chloro-4-ethynylbenzonitrile: A Key Building Block in Modern Drug Discovery
Foreword: The Strategic Importance of Aryl-Alkynes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. Among these, the aryl-alkyne moiety has emerged as a cornerstone in the design of highly potent and selective kinase inhibitors. 3-chloro-4-ethynylbenzonitrile, a molecule at the intersection of several key functional groups, represents a critical building block for the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications, with a focus on providing researchers, scientists, and drug development professionals with the practical insights necessary for its effective utilization.
Core Chemical and Physical Properties
3-chloro-4-ethynylbenzonitrile is a substituted aromatic compound with the chemical formula C₉H₄ClN.[1][2] Its structure is characterized by a benzene ring substituted with a chloro group, an ethynyl group, and a nitrile group. This unique combination of functional groups imparts a specific reactivity profile that is highly valuable in organic synthesis.
| Property | Value | Reference(s) |
| CAS Number | 914105-98-9 | [1][2][3] |
| Molecular Formula | C₉H₄ClN | [1] |
| Molecular Weight | 161.59 g/mol | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of 3-chloro-4-ethynylbenzonitrile: A Two-Step Approach
The synthesis of 3-chloro-4-ethynylbenzonitrile is most effectively achieved through a two-step sequence involving a Sonogashira coupling followed by a deprotection reaction. This strategy allows for the controlled introduction of the ethynyl group onto the aromatic ring.
The Underlying Chemistry: Sonogashira Coupling and Silyl Deprotection
The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5] To avoid undesired side reactions of the terminal alkyne, a protecting group, such as a trimethylsilyl (TMS) group, is often employed.
Following the successful coupling, the TMS protecting group can be selectively removed under mild conditions to yield the desired terminal alkyne. Common methods for TMS deprotection include treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in a protic solvent.[6]
Experimental Workflow: From Aryl Iodide to Terminal Alkyne
The following is a representative, field-proven workflow for the synthesis of 3-chloro-4-ethynylbenzonitrile, starting from the readily available 3-chloro-4-iodobenzonitrile.
Caption: Synthesis workflow for 3-chloro-4-ethynylbenzonitrile.
Step 1: Sonogashira Coupling of 3-chloro-4-iodobenzonitrile with (Trimethylsilyl)acetylene
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-chloro-4-iodobenzonitrile (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).
-
Add a suitable solvent, such as anhydrous triethylamine or a mixture of THF and triethylamine.
-
To the stirred mixture, add (trimethylsilyl)acetylene (1.1-1.5 eq) dropwise.
-
Heat the reaction mixture to a temperature between room temperature and 70°C, and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-4-((trimethylsilyl)ethynyl)benzonitrile.
Step 2: Deprotection of the Trimethylsilyl Group
Protocol:
-
Dissolve the 3-chloro-4-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in a protic solvent such as methanol.
-
Add a base, for example, potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield 3-chloro-4-ethynylbenzonitrile.
Characterization of 3-chloro-4-ethynylbenzonitrile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 3-chloro-4-ethynylbenzonitrile, based on analysis of its structural features and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The ethynyl proton will appear as a singlet, typically in the range of 3.0-3.5 ppm. The aromatic protons will likely appear as a doublet, a doublet of doublets, and a singlet, with chemical shifts influenced by the electron-withdrawing effects of the nitrile and chloro groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The two sp-hybridized carbons of the alkyne will be in the range of 80-90 ppm. The nitrile carbon will appear further downfield, typically around 117-119 ppm. The aromatic carbons will have chemical shifts in the range of 110-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
C≡N (nitrile): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
-
≡C-H (terminal alkyne): A sharp, weak to medium peak around 3300 cm⁻¹.
-
C≡C (alkyne): A weak peak around 2100-2140 cm⁻¹.
-
C-Cl (chloroalkane): A peak in the fingerprint region, typically 600-800 cm⁻¹.
-
Aromatic C-H: Peaks above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 161, with a characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak at approximately one-third the intensity of the M⁺ peak).
Applications in Drug Development: A Gateway to Kinase Inhibitors
The unique trifunctional nature of 3-chloro-4-ethynylbenzonitrile makes it a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
The ethynyl group of 3-chloro-4-ethynylbenzonitrile can participate in various coupling reactions, such as the Sonogashira reaction, to link to other molecular fragments. The nitrile and chloro substituents can also be further functionalized or can serve as important binding motifs within the active site of a target kinase.
While specific, detailed synthetic routes from 3-chloro-4-ethynylbenzonitrile to marketed drugs are often proprietary, its structural motif is present in several potent kinase inhibitors. It is a known building block in the synthesis of compounds such as Lapatinib and is structurally related to intermediates used in the synthesis of Afatinib , both of which are used in cancer therapy.[6][7][8]
Caption: Role of 3-chloro-4-ethynylbenzonitrile in drug synthesis.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical. For 3-chloro-4-ethynylbenzonitrile, the following precautions should be taken, based on its GHS classifications and the nature of its functional groups.[3]
Hazard Identification
Based on available data for 3-chloro-4-ethynylbenzonitrile, the following hazards are identified:[3]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion
3-chloro-4-ethynylbenzonitrile is a valuable and versatile building block in the arsenal of the medicinal chemist. Its strategic combination of a reactive alkyne, a modifiable nitrile, and a directing chloro group provides a powerful platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, will empower researchers to effectively utilize this key intermediate in the development of the next generation of targeted therapeutics.
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